1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione
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Overview
Description
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the purine family and is characterized by the presence of a fluorophenyl group, which imparts distinct chemical properties.
Preparation Methods
The synthesis of 1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione involves several steps. One common method includes the reaction of 1,3-diethyl-7-methylxanthine with 2-fluorobenzaldehyde under basic conditions to form the desired product. The reaction typically requires a solvent such as ethanol and a base like sodium hydroxide. The mixture is heated under reflux conditions to facilitate the reaction, followed by purification through recrystallization or chromatography.
Chemical Reactions Analysis
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of substituted derivatives. Common reagents include halogens and organometallic compounds.
Scientific Research Applications
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference compound in analytical studies.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development for various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione involves its interaction with specific molecular targets. The fluorophenyl group plays a crucial role in binding to target proteins or enzymes, leading to modulation of their activity. The compound may also affect signaling pathways and cellular processes, contributing to its overall biological effects.
Comparison with Similar Compounds
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione can be compared with similar compounds such as:
1,3-diethyl-8-[(E)-2-(3-fluoro-2-methylphenyl)ethenyl]-7-methylpurine-2,6-dione: This compound has a similar structure but with a different substitution pattern on the fluorophenyl group, leading to variations in its chemical and biological properties.
1,3-diethyl-7-methylxanthine: A precursor in the synthesis of the target compound, it lacks the fluorophenyl group and thus exhibits different reactivity and applications.
Properties
CAS No. |
155271-91-3 |
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Molecular Formula |
C18H19FN4O2 |
Molecular Weight |
342.4 g/mol |
IUPAC Name |
1,3-diethyl-8-[(E)-2-(2-fluorophenyl)ethenyl]-7-methylpurine-2,6-dione |
InChI |
InChI=1S/C18H19FN4O2/c1-4-22-16-15(17(24)23(5-2)18(22)25)21(3)14(20-16)11-10-12-8-6-7-9-13(12)19/h6-11H,4-5H2,1-3H3/b11-10+ |
InChI Key |
UCXCUJKVXMETCY-ZHACJKMWSA-N |
Isomeric SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)/C=C/C3=CC=CC=C3F)C |
SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3F)C |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)N(C(=N2)C=CC3=CC=CC=C3F)C |
Synonyms |
(E)-1,3-Diethyl-8-(2-(2-fluorophenyl)ethenyl)-7-methyl-3,7-dihydro-1H- purine-2,6-dione |
Origin of Product |
United States |
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